molecular formula C22H22ClN3O3S B488515 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 667898-78-4

2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Cat. No.: B488515
CAS No.: 667898-78-4
M. Wt: 443.9g/mol
InChI Key: NZUZWIIVPRUDEP-UHFFFAOYSA-N
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Description

2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core substituted with chloro, ethoxy, and a dihydropyrazolyl group, making it a unique molecule for study.

Preparation Methods

The synthesis of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.

    Substitution reactions: Introduction of the chloro and ethoxy groups on the quinoline ring.

    Formation of the dihydropyrazolyl group: This involves the reaction of appropriate hydrazine derivatives with ketones or aldehydes, followed by cyclization.

    Sulfonylation: Introduction of the methylsulfonyl group using reagents like methylsulfonyl chloride under basic conditions.

Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the dihydropyrazolyl group to pyrazolyl derivatives.

    Sulfonyl group reactions: The methylsulfonyl group can participate in reactions such as nucleophilic aromatic substitution or elimination reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the dihydropyrazolyl group may interact with proteins, influencing their function.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with various substituents. For example:

    2-Chloroquinoline: Lacks the ethoxy and dihydropyrazolyl groups, making it less complex.

    6-Ethoxyquinoline: Lacks the chloro and dihydropyrazolyl groups.

    3-[5-(4-Methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline: Lacks the chloro and ethoxy groups.

The uniqueness of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline lies in its combination of these substituents, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-4-29-17-9-10-19-16(11-17)12-18(22(23)24-19)21-13-20(25-26(21)30(3,27)28)15-7-5-14(2)6-8-15/h5-12,21H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUZWIIVPRUDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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